4-Methyl-2,5-bis(trifluoromethyl)benzoic acid
Description
4-Methyl-2,5-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by two trifluoromethyl (-CF₃) groups at the 2- and 5-positions and a methyl (-CH₃) group at the 4-position of the benzene ring. This structural arrangement imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its strong electron-withdrawing trifluoromethyl groups enhance acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs, improving solubility in polar solvents .
Properties
IUPAC Name |
4-methyl-2,5-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c1-4-2-7(10(14,15)16)5(8(17)18)3-6(4)9(11,12)13/h2-3H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONWPGMYEQXSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Carboxylation
A common strategy for synthesizing trifluoromethylated benzoic acids involves lithiation of the aromatic ring followed by carboxylation. This approach can be adapted for the synthesis of 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid by introducing a methyl group at the appropriate position.
Bromination and Substitution
Another method involves the bromination of a precursor molecule, followed by substitution reactions to introduce the desired functional groups. This method is useful for introducing specific substituents at precise positions on the aromatic ring.
Detailed Synthesis Route
Given the lack of specific literature on this compound, a hypothetical synthesis route based on related compounds could involve the following steps:
- Lithiation of 1,3-Bis(trifluoromethyl)benzene : Use n-butyl lithium to lithiate the benzene ring at the desired positions.
- Introduction of Methyl Group : React the lithiated intermediate with a methylating agent like methyl iodide or dimethyl sulfate.
- Carboxylation : Treat the resulting compound with carbon dioxide or a carboxylating agent to form the benzoic acid moiety.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield |
|---|---|---|
| Lithiation | n-Butyl lithium in hexane, room temperature | High |
| Methylation | Methyl iodide or dimethyl sulfate, -15°C to -10°C | Moderate to High |
| Carboxylation | Carbon dioxide, room temperature | High |
Note : The yields and conditions are hypothetical and based on similar reactions for related compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,5-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups, such as methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
4-Methyl-2,5-bis(trifluoromethyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The table below compares key parameters of 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid with analogous trifluoromethyl-substituted benzoic acids:
Key Observations:
- Acidity and Reactivity: The 2,5-bis(trifluoromethyl) substitution pattern in the target compound enhances acidity compared to mono-trifluoromethyl analogs (e.g., p-(trifluoromethyl)benzoic acid, pKa ~2.5) . The methyl group at position 4 reduces steric hindrance compared to bulkier substituents like bromine (e.g., 4-Bromo-2,5-bis(trifluoromethyl)benzoic acid), favoring nucleophilic substitution .
- Synthetic Utility : Unlike 3,5-bis(trifluoromethyl)benzoic acid, which is widely used in oligonucleotide labeling due to its symmetrical structure , the 2,5-substituted isomer is less common in biomedical applications but shows promise in catalysis and ligand design .
Stability and Commercial Availability
- The target compound is listed as discontinued in commercial catalogs (), whereas 3,5-bis(trifluoromethyl)benzoic acid remains widely available due to its use in diagnostics .
Biological Activity
4-Methyl-2,5-bis(trifluoromethyl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
This compound is a derivative of benzoic acid characterized by the presence of two trifluoromethyl groups and a methyl group on the aromatic ring. The synthesis typically involves the introduction of trifluoromethyl groups through electrophilic aromatic substitution reactions, utilizing reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride under specific conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values suggest strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 2 |
| Bacillus subtilis | 1 - 4 |
| Escherichia coli | 2 - 5 |
These findings indicate that the presence of trifluoromethyl groups enhances the lipophilicity and membrane permeability of the compound, thereby facilitating its antimicrobial activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cancer progression.
- Membrane Disruption : The lipophilic nature due to trifluoromethyl substitutions enhances its ability to disrupt cellular membranes, leading to increased permeability and subsequent cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that at sub-MIC concentrations, it significantly reduced biofilm formation, indicating potential use in treating infections caused by resistant bacteria.
- Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and promoted apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-2,5-bis(trifluoromethyl)benzoic acid, and what critical parameters govern yield optimization?
- Answer : The synthesis typically involves halogenation and carboxylation steps. For structurally related compounds like 2,5-bis(trifluoromethyl)terephthalic acid, a two-step protocol is employed:
Halogenation : Reacting 1,4-bis(trifluoromethyl)benzene with trifluoroacetic acid and sulfuric acid under reflux (e.g., 10 minutes) .
Carboxylation : Adding dry ice (CO₂) to generate the carboxylic acid group, achieving 84% yield after NaOH extraction and acidification .
- Critical Parameters : Reaction time (48 hours at 60°C for halogenation), stoichiometric control of brominating agents (e.g., N-bromosuccinimide), and purification via sublimation or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Answer :
- ¹H NMR : Aromatic protons appear as a singlet at δ 8.01 ppm, with the methyl group resolved as a separate singlet.
- ¹⁹F NMR : Trifluoromethyl groups produce a singlet at -64.1 ppm .
- HPLC : Purity validation (>95%) requires symmetry factor (S) < 2.0 and retention time consistency (±0.1 min) .
Advanced Research Questions
Q. How can researchers address low yields in the carboxylation step of fluorinated benzoic acid derivatives?
- Answer :
- Method 1 : Use excess CO₂ under high pressure (5–10 atm) to drive carboxylation equilibrium.
- Method 2 : Employ directed metallation (e.g., LiTMP) to pre-activate the aromatic ring before CO₂ insertion.
- Case Study : Controlled dry ice addition during carboxylation of 2,5-bis(trifluoromethyl)terephthalic acid improved yields to 84% .
Q. What strategies mitigate steric hindrance effects during the introduction of trifluoromethyl groups in benzoic acid derivatives?
- Answer :
- Steric Shielding : Introduce bulky directing groups (e.g., nitro or methoxy) para to the reaction site to pre-organize molecular geometry.
- Catalytic Workarounds : Use Pd/Cu systems for C-H activation, enabling regioselective trifluoromethylation without steric interference .
Analytical Challenges
Q. How should conflicting NMR data be resolved when characterizing polyfluorinated benzoic acids?
- Answer :
- 2D NMR : Perform COSY and HSQC experiments to assign overlapping signals (e.g., distinguishing methyl vs. trifluoromethyl environments).
- Comparative Analysis : Match experimental ¹⁹F shifts (-64.1 ppm) with DFT-calculated values. Spiking with authentic samples resolves ambiguities .
Pharmacological Applications
Q. What in vitro assays are appropriate for evaluating the bioactivity of fluorinated benzoic acid analogs?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
